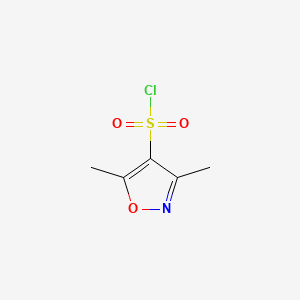
5-Hex-1-ynylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 5-Hex-1-ynylnicotinic acid is C12H13NO2 . It has a molecular weight of 203.24 . The InChI code is 1S/C12H13NO2/c1-2-3-4-5-6-10-7-11(12(14)15)9-13-8-10/h7-9H,2-4H2,1H3,(H,14,15) and the InChI key is FKWDNFDBDZUPIQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.24 . The InChI code is 1S/C12H13NO2/c1-2-3-4-5-6-10-7-11(12(14)15)9-13-8-10/h7-9H,2-4H2,1H3,(H,14,15) and the InChI key is FKWDNFDBDZUPIQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Cyclopropyl Building Blocks for Organic Synthesis
The study by Bagutski et al. (2006) presents a palladium-catalyzed process for the synthesis of various 2-(bicyclo[3.1.0]hex-1-yl)acrylates and their carboxylic acids derivatives, which are of interest for technical applications, including as prospective monomers for low-shrinkage polymers. This research highlights the versatility of palladium-catalyzed processes in producing complex molecules that can serve as building blocks in organic synthesis, potentially applicable to the synthesis or modification of compounds like "5-Hex-1-ynylnicotinic acid" (Bagutski et al., 2006).
Design and Synthesis for Photodiagnosis of Cancer Cells
Herceg et al. (2018) discuss the development of a β-glucuronidase-sensitive prodrug of 5-aminolevulinic acid for the photodiagnosis of breast cancer cells. The compound demonstrates improved stability and reduced toxicity, highlighting the importance of prodrug strategies in enhancing the effectiveness and safety of diagnostic and therapeutic agents. Such approaches could be relevant in exploring the applications of "this compound" in biomedical research (Herceg et al., 2018).
Enantioselective Allenylation of Terminal Alkynols
The research by Ma et al. (2018) on the CuBr2-catalyzed enantioselective allenylation of terminal alkynols to produce optically active 1,3-disubstituted allenols illustrates advanced methodologies in asymmetric synthesis. Such techniques are crucial for creating compounds with specific chirality, a property often required for the activity of pharmaceuticals and materials. This study could inform methodologies for synthesizing chiral derivatives of "this compound" (Ma et al., 2018).
Chemodosimeter for Copper Ion Detection
Research by Li et al. (2016) on the development of a colorimetric and fluorimetric chemodosimeter for copper ion detection underscores the utility of chemical compounds in environmental monitoring and diagnostic applications. The synthesis of sensitive and selective sensors for metal ions is a critical area of research that "this compound" could potentially contribute to, given its structural features that might allow for functionalization or interaction with metal ions (Li et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Niacin is known to act as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which play crucial roles in metabolism .
Mode of Action
Without specific studies on 5-Hex-1-ynylnicotinic acid, it’s difficult to determine its exact mode of action. If it acts similarly to niacin, it may be involved in redox reactions as part of the coenzymes NAD and NADP .
Biochemical Pathways
Again, if this compound behaves like niacin, it could be involved in numerous biochemical pathways where NAD and NADP act as electron donors or acceptors .
Result of Action
If it acts like niacin, it could potentially influence cellular energy production and other metabolic processes .
Propiedades
IUPAC Name |
5-hex-1-ynylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-5-6-10-7-11(12(14)15)9-13-8-10/h7-9H,2-4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDNFDBDZUPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CN=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371417 |
Source


|
| Record name | 5-Hex-1-ynylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-31-9 |
Source


|
| Record name | 5-Hex-1-ynylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
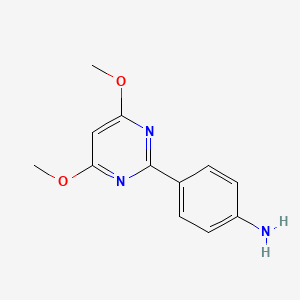
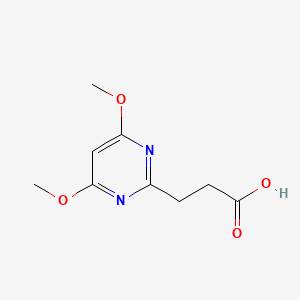
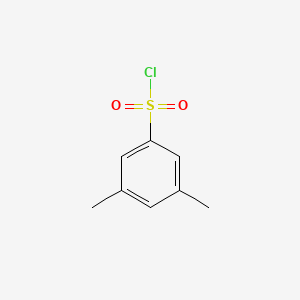


![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)
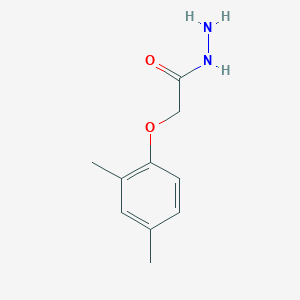
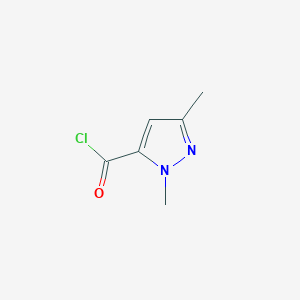
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)
